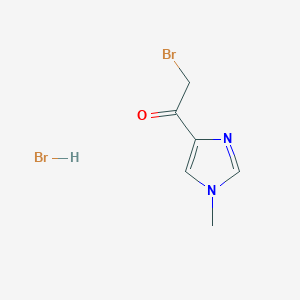
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide” is a chemical compound. It’s a precursor for novel mono and bis pyrazolylthiazoles .
Synthesis Analysis
The synthesis of novel bis (thiazoles) is reported. The reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the corresponding thioamide derivatives in refluxing EtOH in the presence of triethylamine, afforded 4-pyrazolylthiazoles in good yields .Molecular Structure Analysis
Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the corresponding thioamide derivatives in refluxing EtOH in the presence of triethylamine, afforded 4-pyrazolylthiazoles in good yields .作用機序
The mechanism of action of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, the levels of acetylcholine in the brain are increased, leading to improved cognitive function. This compound has also been shown to have insecticidal properties by inhibiting acetylcholinesterase in insects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function. However, excessive inhibition of acetylcholinesterase can lead to toxicity and adverse effects.
実験室実験の利点と制限
The advantages of using 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide in lab experiments include its potent inhibition of acetylcholinesterase and its well-established synthesis method. However, its potential toxicity and adverse effects must be carefully considered when using this compound in experiments.
将来の方向性
There are several future directions for research on 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide. One area of research is the development of new derivatives of this compound with improved selectivity and reduced toxicity. Another area of research is the investigation of the potential use of this compound as a pesticide for insect control. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of cognitive disorders.
In conclusion, 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide is a chemical compound that has been extensively studied for its potential use in the treatment of cognitive disorders and as a pesticide. Its potent inhibition of acetylcholinesterase makes it a valuable tool in scientific research, but its potential toxicity and adverse effects must be carefully considered. Further research is needed to fully understand the potential uses and limitations of this compound.
合成法
The synthesis of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide involves the reaction of 2-bromoacetyl bromide with 1-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the pure compound. This synthesis method has been well-established in the literature, and the compound has been synthesized and characterized by various research groups.
科学的研究の応用
2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide has been extensively studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase in insects.
特性
IUPAC Name |
2-bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c1-9-3-5(8-4-9)6(10)2-7;/h3-4H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKXEBXWNBZRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910754.png)
![8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B2910755.png)
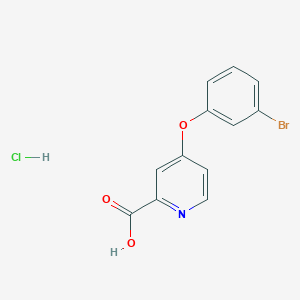
![8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2910759.png)
![Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2910760.png)
![7-Fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2910762.png)
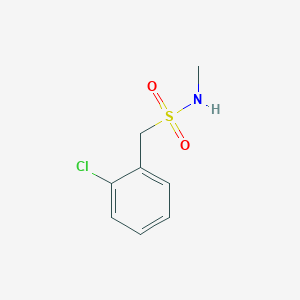

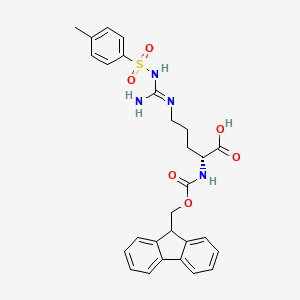
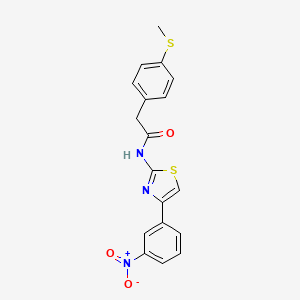
![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

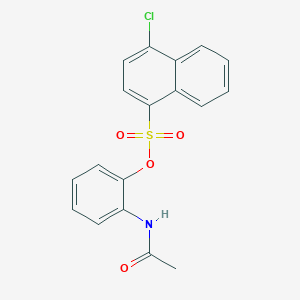
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2910775.png)
